molecular formula C15H19N6NaO8 B14802742 n6-(n-Threonylcarbonyl)adenosine

n6-(n-Threonylcarbonyl)adenosine

カタログ番号: B14802742
分子量: 434.34 g/mol
InChIキー: QTKCRQTYFQSYOE-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Significance of N6-(N-Threonylcarbonyl)adenosine as a Universally Conserved tRNA Modification

The N6-threonylcarbamoyladenosine (t6A) modification is a testament to its fundamental importance in cellular function, being present in all three domains of life: Bacteria, Archaea, and Eukarya. researchgate.netmdpi.com This universal conservation underscores its essential role in translation, the process of converting genetic information from messenger RNA (mRNA) into proteins. The t6A modification is specifically found at position 37, immediately 3' to the anticodon, in almost all tRNAs that decode codons beginning with adenosine (B11128) (ANN codons). researchgate.netmdpi.comdundee.ac.uk These tRNAs are responsible for incorporating amino acids such as isoleucine, threonine, asparagine, lysine, serine, and arginine into a growing polypeptide chain. wikipedia.org

The primary significance of the t6A modification lies in its contribution to translational accuracy and efficiency. researchgate.netresearchgate.net It achieves this through several mechanisms:

Stabilizing Codon-Anticodon Pairing: The t6A modification enhances the stacking interactions within the anticodon loop of the tRNA. researchgate.netoup.com This structural stabilization is crucial for the proper and stable binding of the tRNA to its corresponding codon on the mRNA molecule within the ribosome. researchgate.netresearchgate.net

Preventing Frameshifting: By ensuring a stable codon-anticodon interaction, t6A helps to maintain the correct reading frame during translation. researchgate.netresearchgate.net The absence of t6A can lead to an increased rate of frameshift errors, where the ribosome shifts its reading frame, resulting in the synthesis of a non-functional or truncated protein. researchgate.netnih.gov

Promoting Translational Fidelity: The t6A modification helps to discriminate against near-cognate codons, thereby increasing the accuracy of amino acid incorporation. nih.gov It ensures that the correct aminoacyl-tRNA is selected by the ribosome, a critical step for synthesizing functional proteins. oup.com

Facilitating Aminoacylation: In some instances, the t6A modification has been shown to promote the efficient charging of the tRNA with its cognate amino acid by the corresponding aminoacyl-tRNA synthetase. mdpi.comnih.gov

The biosynthesis of t6A is a complex enzymatic process involving a core set of universally conserved proteins, highlighting its fundamental importance across all life forms. nih.gov In bacteria, the TsaB, TsaC, TsaD, and TsaE proteins are involved, while in archaea and the cytoplasm of eukaryotes, a protein complex known as KEOPS (Kinase, Endopeptidase, and Other Proteins of Small size) is responsible for its synthesis. nih.govresearchgate.net In mitochondria, a distinct set of enzymes, including YrdC and OSGEPL1 in humans, carry out this essential modification. oup.comuniprot.org The universal presence of this modification and the conservation of its biosynthetic machinery underscore its indispensable role in maintaining the integrity of protein synthesis.

Historical Context of this compound Discovery and Initial Characterization

The journey to understanding this compound began in the late 1960s. In 1969, the compound was first isolated and characterized from human urine by G. B. Chheda. wikipedia.org Shortly after, researchers identified this unique modified nucleoside in the tRNA of various organisms. nih.gov These early studies laid the groundwork for recognizing t6A as a component of tRNA, although its precise function was yet to be elucidated.

Initial biochemical studies in the following years established the fundamental requirements for t6A biosynthesis, identifying the need for ATP, threonine, and bicarbonate (or CO2). nih.gov These findings provided the first clues into the multi-step enzymatic pathway responsible for its formation.

A significant breakthrough in understanding the function of t6A came from in vitro and in vivo studies that demonstrated its crucial role in the decoding process. It was observed that tRNAs containing the t6A modification were more efficient at binding to ribosomes in response to their specific codons. Furthermore, the absence of t6A was linked to translational errors, including increased frameshifting. researchgate.net

The advent of comparative genomics in the 2000s revolutionized the study of t6A by enabling the identification of the genes responsible for its synthesis. nih.gov By searching for universally conserved genes of unknown function, researchers were able to pinpoint the key enzymatic players, such as the YrdC/Sua5 and Kae1/YgjD protein families. researchgate.netnih.gov This discovery opened the door for detailed genetic and biochemical analyses of the t6A biosynthetic pathway in different organisms.

More recent research has further refined our understanding of t6A. For instance, it was discovered that in many organisms, t6A can be further modified into a cyclic form, cyclic t6A (ct6A). u-tokyo.ac.jp This finding suggests that what was historically identified as t6A might in some cases be a hydrolysis product of the more stable ct6A. u-tokyo.ac.jpuniprot.org

The historical progression of t6A research, from its initial discovery as a novel nucleoside to the detailed characterization of its biosynthetic pathway and its critical roles in translation, highlights a continuous effort to unravel the complexities of RNA modification and its impact on fundamental biological processes.

Table of Key Discoveries and Findings:

YearDiscovery/FindingSignificance
1969Isolation and characterization of this compound from human urine. wikipedia.orgFirst identification of the chemical compound.
Early 1970sIdentification of t6A in tRNA from various organisms. nih.govEstablished t6A as a component of tRNA.
1970s-1980sBiochemical studies identified ATP, threonine, and bicarbonate as necessary for t6A synthesis. nih.govProvided initial insights into the biosynthetic pathway.
1990s-2000sIn vitro and in vivo studies demonstrated the role of t6A in codon recognition and reading frame maintenance. researchgate.netElucidated the functional importance of t6A in translation.
2000sIdentification of the genes encoding the t6A biosynthetic enzymes through comparative genomics. nih.govEnabled detailed genetic and biochemical studies of the pathway.
2012Discovery of cyclic t6A (ct6A) as a widely distributed hypermodification. u-tokyo.ac.jpRefined the understanding of the chemical nature of this modification in vivo.

特性

分子式

C15H19N6NaO8

分子量

434.34 g/mol

IUPAC名

sodium;2-[[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoylamino]-3-hydroxybutanoate

InChI

InChI=1S/C15H20N6O8.Na/c1-5(23)7(14(26)27)19-15(28)20-11-8-12(17-3-16-11)21(4-18-8)13-10(25)9(24)6(2-22)29-13;/h3-7,9-10,13,22-25H,2H2,1H3,(H,26,27)(H2,16,17,19,20,28);/q;+1/p-1

InChIキー

QTKCRQTYFQSYOE-UHFFFAOYSA-M

正規SMILES

CC(C(C(=O)[O-])NC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)O.[Na+]

製品の起源

United States

Structural and Conformational Dynamics of N6 N Threonylcarbonyl Adenosine Within Trna

Localization at Position 37 of ANN-Decoding tRNAs

The t6A modification is exclusively found at position 37, immediately adjacent to the anticodon, in almost all tRNAs that are responsible for decoding codons with the sequence ANN (where N can be any of the four standard nucleotides: adenine (B156593), guanine, cytosine, or uracil). nih.govresearchgate.netoup.commdpi.comnih.govnih.gov This specific localization is highly conserved across all three domains of life—bacteria, archaea, and eukarya—underscoring its fundamental importance in the translation process. researchgate.netmdpi.comoup.comresearchgate.netnih.gov The tRNAs that carry the t6A modification are responsible for incorporating a specific set of amino acids, as detailed in the table below.

tRNA Type Amino Acid Codon(s) Decoded
tRNA-IleIsoleucineAUA, AUC, AUU
tRNA-ThrThreonineACA, ACC, ACG, ACU
tRNA-AsnAsparagineAAC, AAU
tRNA-LysLysineAAA, AAG
tRNA-SerSerineAGC, AGU
tRNA-ArgArginineAGA, AGG

This table illustrates the specific transfer RNAs (tRNAs) that contain the N6-(N-Threonylcarbonyl)adenosine (t6A) modification at position 37 and the corresponding amino acids they carry and codons they recognize.

Role in Codon-Anticodon Interaction Dynamics at the Ribosomal A-site

During protein synthesis, the incoming aminoacyl-tRNA binds to the A-site of the ribosome, where the tRNA's anticodon must recognize and bind to the corresponding codon on the mRNA. The t6A modification at position 37 plays a crucial role in the fidelity of this interaction. nih.govresearchgate.netresearchgate.net It strengthens the binding between the tRNA and its cognate codon, thereby increasing the accuracy of amino acid incorporation. researchgate.net Specifically, t6A helps to stabilize the interaction between the first base of the mRNA codon and the third base of the tRNA anticodon. nih.gov This stabilization is critical for preventing frameshifting errors during translation and for ensuring that the correct reading frame of the mRNA is maintained. researchgate.netresearchgate.net Furthermore, the presence of t6A helps the ribosome to discriminate between correct (cognate) and incorrect (near-cognate) tRNAs, a key aspect of maintaining translational accuracy. nih.govbiorxiv.orgbiorxiv.org By promoting a proper anticodon loop structure, t6A facilitates the correct positioning of the tRNA in the ribosomal A-site for efficient and accurate decoding of the genetic message. rsc.orgnih.govresearchgate.net

Biosynthesis Pathways and Enzymatic Machinery of N6 N Threonylcarbonyl Adenosine

Core Enzymatic Steps and Reaction Mechanisms

The synthesis of t⁶A follows a conserved two-step reaction mechanism. The first step involves the creation of an activated intermediate, L-threonylcarbamoyladenylate (TC-AMP), which is then used in the second step to transfer the threonylcarbamoyl moiety to the target tRNA. nih.govresearchgate.net

The initial step in t⁶A biosynthesis is the formation of the high-energy intermediate, L-threonylcarbamoyladenylate (TC-AMP). nih.gov This reaction is catalyzed by the universal TsaC/Sua5 family of enzymes (COG0009). nih.govnih.gov These enzymes utilize L-threonine, bicarbonate (or CO₂), and ATP as substrates. nih.govnih.gov The reaction involves the ATP-dependent condensation of L-threonine and bicarbonate to produce TC-AMP, with the release of pyrophosphate (PPi). nih.gov

Table 1: Enzymes in L-Threonylcarbamoyladenylate (TC-AMP) Synthesis

Enzyme FamilyTypical Domain(s)Organism(s)Function
TsaC/Sua5 (COG0009)
TsaCSingle TsaC-like domainBacteriaSynthesizes TC-AMP from L-threonine, bicarbonate, and ATP. nih.govuniprot.org
Sua5TsaC-like domain + SUA5 domainArchaea, EukaryotesSynthesizes TC-AMP; the SUA5 domain and a linker region are critical for its mechanism. nih.govnih.gov

In the second and final step, the threonylcarbamoyl group is transferred from the TC-AMP intermediate to the N6 amino group of adenosine (B11128) at position 37 (A37) in the anticodon loop of substrate tRNAs. nih.govnih.govresearchgate.net This crucial transfer reaction is catalyzed by a universally conserved family of proteins known as TsaD/Kae1/Qri7, which belong to the COG0533 cluster of orthologous groups. nih.govnih.govnih.gov

These enzymes act as the core catalytic subunit for this step across all domains of life. nih.govoup.com

TsaD is the bacterial ortholog. nih.gov

Kae1 is the ortholog found in the cytoplasm of archaea and eukaryotes. nih.govnih.gov

Qri7 is the mitochondrial-specific ortholog in eukaryotes. nih.govnih.gov

While these proteins share a conserved catalytic function, they rely on different accessory proteins and complex formations to perform their role, reflecting domain-specific evolution of the t⁶A biosynthesis machinery. nih.govnih.gov Kae1 binds the TC-AMP intermediate in a metal-dependent manner before catalyzing the transfer to the tRNA substrate. nih.gov

Protein Complexes Mediating N6-(N-Threonylcarbonyl)adenosine Biogenesis

The transfer of the threonylcarbamoyl moiety to tRNA is not performed by a single enzyme but by multi-protein complexes whose composition differs significantly between bacteria, archaea, and eukaryotes. nih.govnih.gov

In bacteria, the transfer of the threonylcarbamoyl group is mediated by a complex composed of TsaD, TsaB, and TsaE. nih.govnih.gov

TsaD is the catalytic subunit that transfers the threonylcarbamoyl moiety from TC-AMP to the tRNA. nih.govnih.gov

TsaB is a paralog of TsaD that has lost its catalytic activity but is essential for the function of the complex, likely involved in tRNA binding. nih.govresearchgate.net TsaB and TsaD form a heterodimer. nih.gov

TsaE is a P-loop ATPase whose activity is strongly stimulated upon binding to the TsaBD heterodimer. nih.gov ATP hydrolysis by TsaE is thought to regulate the catalytic cycle, possibly by controlling tRNA binding and product release, allowing for multiple turnovers. nih.govnih.govresearchgate.net

Structural studies of the Thermotoga maritima TsaB-TsaD-TsaE complex reveal that TsaE binds at the entrance of the TsaD active site, which temporarily blocks tRNA binding and induces a conformational change in TsaD. nih.govnih.gov This suggests a regulatory mechanism where ATP binding and hydrolysis by TsaE modulates the conformation of the complex to orchestrate the transfer reaction. nih.govresearchgate.net

Table 2: Bacterial t⁶A Transfer Complex Subunits

SubunitFunctionKey Characteristics
TsaD Catalytic subunitTransfers the threonylcarbamoyl moiety to tRNA A37. nih.govnih.gov
TsaB Structural/AccessoryInactive paralog of TsaD; forms a heterodimer with TsaD and is required for tRNA binding. nih.govresearchgate.net
TsaE Regulatory ATPaseBinding to TsaBD stimulates its ATPase activity; regulates the catalytic cycle. nih.govnih.gov

In the cytoplasm of archaea and eukaryotes, the t⁶A transferase activity is carried out by a highly conserved, multi-subunit assembly known as the KEOPS (Kinase, Endopeptidase, and Other Proteins of Small size) or EKC (Endopeptidase-like and Kinase associated to transcribed Chromatin) complex. nih.govnih.govcapes.gov.br The core complex is composed of four proteins: Kae1, Bud32, Cgi121, and Pcc1. nih.govresearchgate.netnih.gov

Kae1 is the essential catalytic subunit, homologous to bacterial TsaD. nih.govnih.gov It possesses the active site for the transfer of the threonylcarbamoyl group. nih.gov

Bud32 is an atypical protein kinase that functions as a P-loop ATPase. nih.gov Its ATPase activity, regulated by Kae1, is thought to be involved in aspects like tRNA dissociation rather than protein phosphorylation in this context. nih.govnih.gov

Cgi121 acts as an allosteric regulator and, along with Bud32, is involved in tRNA recognition and binding. nih.govresearchgate.netnih.gov

Pcc1 promotes the dimerization of the KEOPS complex, which is crucial for its activity. nih.govoup.com Together with Kae1, it forms the tRNA binding core of the complex. nih.gov

These subunits assemble in a linear fashion. researchgate.netoup.com In archaea, the four-subunit KEOPS complex dimerizes, a process facilitated by Pcc1 that is required for t⁶A biosynthesis. nih.govoup.comoup.com In some eukaryotes like yeast, a fifth subunit, Gon7, binds to Pcc1 and prevents this dimerization. oup.comoup.com

The biosynthesis of t⁶A in mitochondria is handled by a simpler system compared to the cytoplasm. The key enzyme is Qri7 (homologous to Kae1 and TsaD), which is known as OSGEPL1 in humans. nih.govoup.comnih.gov Unlike its cytoplasmic and bacterial counterparts that function within large hetero-multimeric complexes, the mitochondrial Qri7 enzyme functions as a homodimer in yeast. nih.govnih.gov

This streamlined system, consisting of the mitochondrial Sua5 homolog (YrdC in humans) to produce TC-AMP and the Qri7/OSGEPL1 homodimer to catalyze the final transfer step, is responsible for modifying the specific set of mitochondrial tRNAs that decode ANN codons. oup.comnih.gov Loss of OSGEPL1 in human cells leads to the absence of mitochondrial t⁶A, resulting in impaired mitochondrial protein synthesis and cellular respiratory defects, highlighting the critical role of this modification in mitochondrial function. oup.comnih.govbohrium.com

Functional Significance of N6 N Threonylcarbonyl Adenosine in Translational Control

Enhancement of Decoding Accuracy and Fidelity during Protein Synthesis

The t6A modification is fundamental to the accuracy and fidelity of protein synthesis. It achieves this by ensuring the correct pairing between the mRNA codon and the tRNA anticodon at the ribosome, the cellular machinery for protein production.

Key Research Findings:

Stabilizing Codon-Anticodon Interactions: The t6A modification at position 37 of the tRNA anticodon loop is crucial for stabilizing the interaction between the first base of the mRNA codon (A1) and the third base of the tRNA anticodon (U36). oup.com This enhanced stability prevents the misreading of codons, thereby increasing the fidelity of translation.

Preventing Misreading of Near-Cognate Codons: In the absence of t6A, tRNAs are more prone to misread near-cognate codons. For instance, in yeast, the absence of t6A leads to increased translation initiation at non-AUG start codons. nih.govmicrobialcell.com This highlights the role of t6A in enforcing the correct start site for protein synthesis.

Structural Integrity of the Anticodon Loop: The t6A modification helps to maintain the proper three-dimensional structure of the tRNA anticodon loop. oup.com It prevents the formation of an incorrect hydrogen bond within the loop, which is essential for the correct presentation of the anticodon for codon recognition. oup.com

Prevention of Ribosomal Frameshifting

Ribosomal frameshifting is a process where the ribosome shifts its reading frame on the mRNA, leading to the production of an incorrect protein. The t6A modification plays a vital role in preventing such errors.

Key Research Findings:

Maintaining the Reading Frame: The presence of t6A at position 37 of tRNAs that decode ANN codons is critical for maintaining the correct reading frame during translation. mdpi.comresearchgate.net Its absence has been shown to increase the frequency of +1 frameshifting, where the ribosome moves forward by one nucleotide instead of the usual three. oup.com

Suppressing Frameshifting at Specific Codons: In yeast, the absence of t6A leads to increased frameshifting in specific genes, particularly at AGA/G codons, which are known to be prone to such errors. microbialcell.com This underscores the specific and crucial role of t6A in ensuring translational fidelity at challenging codon sequences.

Mitochondrial Translation Fidelity: Studies on mitochondrial protein synthesis have also demonstrated the importance of t6A in preventing frameshifting. The deletion of the enzyme responsible for t6A synthesis in mitochondria leads to translational infidelity. oup.com

Promotion of Cognate Codon Recognition

The primary function of tRNA is to recognize its specific (cognate) codon on the mRNA and deliver the corresponding amino acid. The t6A modification significantly enhances this recognition process.

Key Research Findings:

Enhanced Codon-Anticodon Pairing: The t6A modification facilitates correct codon-anticodon pairing, which is the basis of cognate codon recognition. mdpi.comnih.gov This is achieved through improved base stacking interactions between the t6A and the first nucleotide of the codon. nih.gov

Discrimination Against Non-Cognate Codons: By strengthening the binding to the correct codon, t6A helps the translational machinery to discriminate against incorrect, or non-cognate, codons. This is a critical aspect of ensuring the accuracy of the final protein product.

Role in Start Codon Recognition: The t6A modification is also implicated in the accurate recognition of the start codon (AUG). mdpi.com In some organisms, the initiator tRNA contains t6A, which helps to ensure that protein synthesis begins at the correct location on the mRNA. nih.gov

Contributions to Aminoacylation Efficiency of Cognate tRNAs

Aminoacylation is the process of attaching the correct amino acid to its corresponding tRNA. The t6A modification can influence the efficiency of this crucial first step in protein synthesis.

Key Research Findings:

Variable Impact on Aminoacylation: The role of t6A in aminoacylation appears to vary depending on the specific tRNA and the organism. While it is vital for the charging of some tRNAs, such as those for isoleucine in certain bacteria and the human cytoplasm, it is dispensable in other cases. oup.com

Reduced Aminoacylation in Mitochondria: In human mitochondria, a deficiency in t6A modification has been shown to selectively reduce the aminoacylation levels of specific tRNAs, namely those for threonine and lysine. oup.comnih.gov This leads to impaired translation efficiency within the mitochondria. nih.gov

A Determinant for Other Modifications: In some instances, the presence of t6A can influence the addition of other modifications to the tRNA, which in turn can affect aminoacylation efficiency. microbialcell.com

Role in Cellular Proteostasis Regulation

Proteostasis refers to the maintenance of a stable and functional proteome, the complete set of proteins in a cell. By ensuring the fidelity and efficiency of protein synthesis, t6A plays a significant role in this regulatory network.

Key Research Findings:

Preventing Protein Aggregation: The absence of t6A can lead to the production of misfolded and non-functional proteins. In yeast, t6A-deficient strains show an increase in protein aggregates and advanced glycation end-products (AGEs), which are markers of cellular stress. microbialcell.com

Mitochondrial Unfolded Protein Response: In human cells, the lack of t6A in mitochondria triggers the mitochondrial unfolded protein response (UPRmt). oup.com This is a stress response pathway that is activated when there is an accumulation of unfolded or misfolded proteins in the mitochondria.

Genetic and Molecular Biological Studies of N6 N Threonylcarbonyl Adenosine Pathway

Essentiality of N6-(N-Threonylcarbonyl)adenosine Synthesis in Prokaryotes

The synthesis of t6A is broadly essential for the viability of most prokaryotes, a characteristic that distinguishes them from many eukaryotes where the pathway is not strictly essential. nih.govresearchgate.netresearchgate.net This prokaryote-specific essentiality has made the enzymes in the t6A pathway attractive targets for the development of novel antibacterial agents. nih.govresearchgate.net Genome-wide essentiality studies have consistently shown that the genes responsible for t6A synthesis, such as tsaC and tsaD, are indispensable in model prokaryotes like Escherichia coli and the archaeon Methanococcus maripaludis. nih.govresearchgate.net

The molecular basis for this essentiality in prokaryotes is linked to critical downstream cellular processes. One primary reason is the role of t6A as a positive determinant for the aminoacylation of tRNA by bacterial-type isoleucyl-tRNA synthetases. nih.govresearchgate.netresearchgate.net Furthermore, t6A may also be a crucial determinant for the function of the essential enzyme tRNAIle-lysidine synthetase (TilS) in Bacteria and its archaeal counterpart, agmatidine (B14122404) synthase (TiaS). nih.gov These enzymes are responsible for modifying the anticodon of tRNAIle to enable the decoding of AUA codons, and their genes (tilS and tiaS) are themselves essential. nih.gov

However, the essentiality of t6A is not universal across all bacteria. The modification is dispensable in some species, including Deinococcus radiodurans, Thermus thermophilus, Synechocystis sp. PCC6803, and Streptococcus mutans. researchgate.netresearchgate.netnih.gov In D. radiodurans strains lacking t6A, while growth rates are not significantly affected, they exhibit increased sensitivity to DNA cross-linking agents like mitomycin C. nih.gov Proteomic analyses of these t6A-deficient strains have revealed an induction of the proteotoxic stress response, indicating that while not essential for life, the absence of t6A leads to significant translational stress. researchgate.netresearchgate.net This suggests that the role of t6A in translation can vary considerably among different bacterial species.

Functional Characterization in Model Organisms

In the budding yeast Saccharomyces cerevisiae, a model eukaryote, the genes for t6A synthesis are not essential for viability, unlike in most prokaryotes. researchgate.net However, their absence leads to a variety of significant growth defects and stress sensitivities. mdpi.com Deletion of genes in the t6A pathway, such as those encoding components of the Kinase, Endopeptidase, and Other Proteins of Small Size (KEOPS) complex, results in pleiotropic phenotypes, including slow growth, telomere shortening, and defects in transcription regulation and respiration. mdpi.com

Studies have shown that t6A deficiency in yeast leads to an accumulation of protein aggregates and Advanced Glycation End-products (AGEs), suggesting defects in protein folding and homeostasis. wikipedia.org The slow growth phenotype of t6A-deficient strains can be suppressed by the addition of L-homoserine. wikipedia.org Furthermore, the absence of t6A results in sensitivity to various stresses, including heat, ethanol, and salt, as well as to inhibitors of the TOR pathway. wikipedia.org

Ribosome profiling analyses have revealed that the global translation process is not catastrophically impaired in the absence of t6A. mdpi.comwikipedia.org Instead, the deficiency leads to more subtle but significant errors in translation, such as increased initiation at non-AUG codons and elevated rates of ribosomal frameshifting in specific genes. mdpi.comwikipedia.org The primary role of t6A in yeast appears to be the homogenization of the elongation process, fine-tuning the decoding of ANN codons to ensure translational fidelity. mdpi.comwikipedia.org

Escherichia coli has been a primary model for understanding the t6A pathway in bacteria. In E. coli, the synthesis of t6A is confirmed to be essential for survival. nih.govresearchgate.netresearchgate.net The biosynthesis is a multi-step process requiring several proteins, including TsaC, TsaD, TsaB, and TsaE. researchgate.net TsaC is responsible for the initial ATP-dependent synthesis of L-threonylcarbamoyladenylate (TC-AMP) from L-threonine, bicarbonate, and ATP. youtube.comnih.gov The TsaD/TsaB/TsaE complex then catalyzes the transfer of the threonylcarbamoyl moiety from TC-AMP to the A37 position of the tRNA. researchgate.net

The essentiality of t6A in E. coli is tightly linked to its critical role in maintaining the fidelity and efficiency of translation. The modification is a strong positive determinant for aminoacylation by the bacterial-type isoleucyl-tRNA synthetase, which is crucial for protein synthesis. researchgate.netresearchgate.net Additionally, recent research has uncovered that the well-documented t6A modification may be a hydrolysis artifact of a naturally occurring cyclic form, ct6A, in E. coli and other species. nih.gov An enzyme named TcdA catalyzes the ATP-dependent dehydration of t6A to form ct6A, which is thought to play a direct role in promoting decoding efficiency at the ribosomal A-site. nih.gov

The genes involved in the t6A pathway in E. coli were identified as potential antibacterial targets even before their specific functions were fully elucidated, underscoring their importance in bacterial physiology. nih.govresearchgate.net

Genetic studies of the t6A pathway in multicellular organisms have provided insights into its role in development and tissue-specific functions. In Drosophila melanogaster, an extensive allelic series of mutants for the kae1 gene, a core component of the t6A biosynthesis machinery, has been characterized. nih.gov These studies represent the first comprehensive analysis of a t6A pathway factor's allelic series in any organism.

The severity of the mutant phenotypes in Drosophila correlates with the strength of the kae1 allele and the corresponding decrease in t6A levels. nih.gov While the metazoan kae1 gene can complement the corresponding null mutant in yeast, demonstrating its conserved function in t6A synthesis, its loss in the fly leads to diverse and tissue-specific consequences. nih.gov

One of the prominent phenotypes observed in kae1 mutants is the formation of melanotic masses, which are linked to lymph gland overgrowth and the ectopic generation of lamellocytes. nih.gov Conversely, other tissues in these mutants, particularly highly mitotic ones like imaginal discs, exhibit growth defects, highlighting a critical requirement for t6A in proliferation. nih.gov Interestingly, despite the growth requirements in many tissues, some strong kae1 alleles can lead to an enlarged body size during their extended larval phase. nih.gov These findings underscore the complex and tissue-dependent roles of the t6A modification during animal development. nih.gov

Cryptococcus neoformans, a pathogenic fungus responsible for life-threatening meningitis, possesses a t6A synthesis pathway that is crucial for its virulence. The pathway involves the KEOPS complex, which in this organism is composed of Pcc1, Kae1, Bud32, and Cgi121, and the enzyme Sua5, which synthesizes the precursor TC-AMP. nih.govresearchgate.netnih.gov

Comparative phenotypic analyses have shown that the pleiotropic functions of the KEOPS complex are fundamentally linked to its role in t6A tRNA modification. nih.govresearchgate.net The diverse pathobiological roles of the KEOPS complex, from cell growth to virulence, are mirrored by the defects seen in sua5Δ mutants. nih.govresearchgate.net Further studies have indicated that the cytosolic t6A modification pathway, orchestrated by Sua5 and the KEOPS complex, is central to these functions. nih.govresearchgate.net The mitochondrial paralog of Kae1, Qri7, appears to be non-essential, suggesting that the mitochondrial t6A modification pathway does not play a major role in the pathobiology of C. neoformans. nih.govresearchgate.net These findings establish the t6A synthesis pathway as a potential target for antifungal therapies against this significant human pathogen. nih.gov

Bacillus subtilis, a model Gram-positive bacterium, possesses a t6A synthesis pathway that shares core components with E. coli but also exhibits distinct differences. The core machinery for synthesizing the t6A precursor is largely conserved, with enzymes like TsaC2 (a homolog of TsaC with an additional SUA5 domain) catalyzing the initial step.

Mass spectrometry and genomic analyses have been employed to identify and validate the genes involved in tRNA modifications in B. subtilis. These studies have confirmed the presence of t6A as an intermediate in more complex modification pathways. A key difference compared to E. coli lies in the hypermodification of t6A. While E. coli synthesizes m6t6A, B. subtilis produces ms2t6A, a modification catalyzed by the MiaB paralog, MtaB. Additionally, the cyclic form, ct6A, has also been detected in B. subtilis.

The comprehensive identification of tRNA modification genes in B. subtilis has revealed that direct annotation transfer from E. coli based solely on homology can be unreliable due to the presence of paralogs and non-orthologous gene displacements. These studies provide a foundation for further investigation into the specific physiological roles of t6A and its derivatives in this important Gram-positive model organism.

Phenotypic Consequences of this compound Depletion

The universal tRNA modification this compound (t6A), found at position 37 of tRNAs decoding ANN codons, is critical for translational fidelity and efficiency. Consequently, its depletion leads to a variety of significant phenotypic consequences across different domains of life, from bacteria to eukaryotes. These effects underscore the fundamental importance of t6A in maintaining cellular homeostasis and normal development.

In bacteria such as Escherichia coli, the absence of t6A has been shown to result in slow growth. The gene yrdC (now known as tsaC), which is essential for t6A biosynthesis, is vital for the organism's viability, highlighting the critical role of this modification in fundamental cellular processes.

Similarly, in the yeast Saccharomyces cerevisiae, depletion of t6A leads to compromised growth. The deletion of the SUA5 gene, the yeast ortholog of tsaC, results in severely handicapped growth, demonstrating the conserved importance of the t6A pathway in eukaryotes.

Studies in the fruit fly, Drosophila melanogaster, have revealed the systemic impact of t6A deficiency on a multicellular organism. Depletion of t6A can lead to reduced locomotor activity and is associated with larval lethality, indicating that this tRNA modification is crucial for proper development and neurological function.

The following table summarizes the key phenotypic consequences observed upon the depletion of this compound in various model organisms.

Interactive Data Table: Phenotypic Consequences of t6A Depletion

OrganismGene(s) Implicated in t6A DepletionKey Phenotypic Consequences
Escherichia coli (Bacteria)tsaC (yrdC)Slow growth, Essential for viability
Saccharomyces cerevisiae (Yeast)SUA5Severely compromised growth
Drosophila melanogaster (Fruit Fly)Orthologs of t6A biosynthesis genesReduced locomotor activity, Larval lethality

Pathological Implications of this compound Pathway Disruptions

Disruptions in the this compound (t6A) biosynthesis pathway have been directly linked to severe human genetic disorders. Mutations in the genes encoding the components of the KEOPS (Kinase, Endopeptidase and Other Proteins of Small Size) complex, a key player in t6A synthesis, as well as other t6A pathway-related genes, lead to a spectrum of debilitating pathologies, most notably Galloway-Mowat syndrome (GAMOS). nih.govfatihozaltin.comnih.gov

Galloway-Mowat syndrome is a rare, autosomal recessive disorder characterized by a devastating combination of early-onset steroid-resistant nephrotic syndrome and severe neurological abnormalities, including microcephaly, developmental delay, and seizures. nih.govfatihozaltin.comrarediseases.org Most affected individuals experience a rapid progression of the disease and have a poor prognosis, often leading to early childhood mortality. fatihozaltin.com

Genetic studies have identified biallelic mutations in several genes of the t6A pathway as the underlying cause of GAMOS. These include the genes encoding the five subunits of the KEOPS complex: OSGEP, TP53RK, TPRKB, LAGE3, and GON7. fatihozaltin.comnih.gov Furthermore, mutations in YRDC, which encodes a protein that acts in concert with the KEOPS complex, have also been implicated in GAMOS. nih.govwikipedia.org The clinical presentation can vary, with mutations in YRDC often leading to more severe forms of the syndrome. nih.gov

The pathological mechanism underlying GAMOS is believed to be the consequence of impaired protein translation due to the lack of t6A. This deficiency in tRNA modification is thought to particularly affect the synthesis of proteins crucial for the development and function of the kidneys and the central nervous system. fatihozaltin.com Knockdown of KEOPS complex genes has been shown to inhibit cell proliferation, induce apoptosis, and cause defects in the actin cytoskeleton in human podocytes, which are specialized cells in the kidney's glomeruli. nih.govfatihozaltin.comresearchgate.net These cellular defects provide a potential explanation for the nephrotic syndrome observed in GAMOS patients. nih.govfatihozaltin.com

The following table details the genes within the t6A pathway that are associated with human disease, along with the corresponding pathological conditions.

Interactive Data Table: Pathological Implications of t6A Pathway Disruptions

GeneProtein Complex/FunctionAssociated Human DiseaseKey Clinical Features
OSGEPKEOPS complex subunitGalloway-Mowat Syndrome (GAMOS)Early-onset nephrotic syndrome, Microcephaly, Developmental delay, Seizures. nih.govfatihozaltin.com
TP53RKKEOPS complex subunitGalloway-Mowat Syndrome (GAMOS)Early-onset nephrotic syndrome, Microcephaly, Developmental delay, Seizures. nih.govfatihozaltin.com
TPRKBKEOPS complex subunitGalloway-Mowat Syndrome (GAMOS)Early-onset nephrotic syndrome, Microcephaly, Developmental delay, Seizures. nih.govfatihozaltin.com
LAGE3KEOPS complex subunitGalloway-Mowat Syndrome (GAMOS)Early-onset nephrotic syndrome, Microcephaly, Developmental delay, Seizures. nih.govfatihozaltin.com
GON7KEOPS complex subunitGalloway-Mowat Syndrome (GAMOS)Milder forms of GAMOS have been reported. nih.gov
YRDCt6A biosynthesisGalloway-Mowat Syndrome (GAMOS)Often associated with severe forms of GAMOS. nih.govwikipedia.org

Evolutionary Crossroads: The Ancient and Diverse World of this compound Biosynthesis

The modification of transfer RNA (tRNA) is a fundamental process that ensures the fidelity and efficiency of protein synthesis. Among the vast array of over 100 known tRNA modifications, this compound (t6A) stands out as a nearly universal modification, essential for accurate decoding of codons beginning with adenosine (B11128). Found at position 37, immediately adjacent to the anticodon, t6A plays a critical role in stabilizing the codon-anticodon interaction and preventing frameshift errors during translation. nih.govnih.govnih.gov The intricate biochemical pathway responsible for its synthesis, while universally crucial, exhibits fascinating evolutionary diversification across the three domains of life: Archaea, Bacteria, and Eukarya.

Advanced Analytical Methodologies for N6 N Threonylcarbonyl Adenosine Research

High-Resolution Mass Spectrometry for Detection and Quantification

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), stands as a cornerstone for the sensitive detection and accurate quantification of t6A. This technique allows for the precise mass measurement of the intact nucleoside and its fragments, enabling its unambiguous identification in complex biological matrices like tRNA digests.

Orbitrap and Time-of-Flight (TOF) mass analyzers are frequently employed due to their high resolving power and mass accuracy. In a typical LC-HRMS workflow, t6A is first separated from other nucleosides by reversed-phase or hydrophilic interaction liquid chromatography (HILIC). The eluted compounds are then ionized, most commonly using electrospray ionization (ESI), and introduced into the mass spectrometer.

For quantification, a targeted approach is often used, monitoring the specific mass-to-charge ratio (m/z) of the protonated t6A molecule ([M+H]+), which has a calculated exact mass of 413.1415. nih.gov Tandem mass spectrometry (MS/MS) further enhances specificity by monitoring the fragmentation of the parent ion into characteristic product ions upon collision-induced dissociation (CID). One of the major fragments observed for t6A corresponds to the loss of the threonylcarbamoyl side chain, resulting in a product ion of adenosine (B11128) at m/z 268.1037. nih.gov The intensity of these specific ion signals is then used to quantify the amount of t6A in the sample, often with the aid of a stable isotope-labeled internal standard. This methodology is not only crucial for determining the abundance of t6A but also for studying the effects of genetic mutations or environmental stressors on its modification levels.

Table 1: LC-MS/MS Parameters for t6A Detection

ParameterValueReference
Instrument TypeLC-ESI-QTOF nih.gov
Ionization ModePositive nih.gov
Precursor Ion (m/z)413.1415 ([M+H]+) nih.gov
Major Fragment Ion (m/z)281.0989 nih.gov
Column TypeBEH C18 nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation and conformational analysis of t6A in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide a wealth of information about the connectivity of atoms and their spatial arrangement.

Proton (¹H) NMR spectra are used to identify the individual protons within the t6A molecule based on their chemical shifts and coupling constants. ubc.canih.gov For instance, the anomeric proton of the ribose sugar and the aromatic protons of the adenine (B156593) base have distinct chemical shifts that are sensitive to the local chemical environment. ubc.canih.gov The structure of t6A derivatives has been confirmed using proton NMR (PMR) spectra. nih.gov

Biochemical Assays for Enzymatic Activity and Interaction Analysis

Understanding the biosynthesis and function of t6A relies heavily on biochemical assays that probe the activity of the enzymes involved and their interactions with substrates and other proteins. The biosynthesis of t6A is a two-step process catalyzed by the Sua5/TsaC family of enzymes and the KEOPS (Kinase, Endopeptidase and Other Proteins of Small Size) complex. nih.govtandfonline.com

Enzymatic assays for the t6A pathway often utilize radiolabeled substrates to track the incorporation of precursors into tRNA. For example, the activity of the first enzyme, which synthesizes threonylcarbamoyl-AMP (TC-AMP), can be measured by monitoring the incorporation of [¹⁴C]threonine or [¹⁴C]bicarbonate into an acid-precipitable form in the presence of tRNA. nih.gov Alternatively, the consumption of [α-³²P]ATP can be followed by thin-layer chromatography (TLC) to separate the product ADP from the substrate ATP. nih.gov

The second step, the transfer of the threonylcarbamoyl moiety from TC-AMP to tRNA by the KEOPS complex, can also be assayed using radiolabeled precursors. nih.govoup.com The activity of the KEOPS complex and its individual subunits can be dissected by performing these assays with different combinations of purified proteins. nih.govoup.com These in vitro reconstitution experiments have been crucial in identifying the essential components of the t6A biosynthesis machinery in bacteria, archaea, and eukaryotes. nih.govtandfonline.com Furthermore, these assays have shown that the ATPase activity of the Kae1 subunit and the kinase activity of the Bud32 subunit of the KEOPS complex are required for t6A synthesis. nih.gov

Table 2: Key Enzymes in the t6A Biosynthesis Pathway

Enzyme/ComplexOrganism(s)FunctionAssay MethodReference(s)
Sua5/TsaCUniversalSynthesizes threonylcarbamoyl-AMP (TC-AMP) from threonine, bicarbonate, and ATP.Radiolabeled substrate incorporation ([¹⁴C]threonine, [α-³²P]ATP) followed by TLC or precipitation. nih.govtandfonline.comnih.gov
KEOPS complex (Kae1, Bud32, Pcc1, Cgi121)Archaea, EukaryotesTransfers the threonylcarbamoyl group from TC-AMP to A37 of tRNA.In vitro reconstitution with radiolabeled substrates. researchgate.netnih.govoup.com
TsaD, TsaB, TsaEBacteriaCatalyzes the transfer of the threonylcarbamoyl group to tRNA.In vitro reconstitution with radiolabeled substrates. uconn.edu

Computational Chemistry Approaches for Conformational Preferences

Computational chemistry provides powerful tools to complement experimental data and gain a deeper understanding of the conformational preferences and dynamic behavior of t6A. Molecular mechanics and quantum mechanics calculations are used to explore the potential energy surface of the molecule and identify its low-energy conformations.

Molecular dynamics (MD) simulations, for example, can model the behavior of t6A in a solvated environment over time, providing insights into its flexibility and the preferred orientations of its rotatable bonds. researchgate.netnih.gov These simulations often employ force fields, such as AMBER, which have been parameterized to accurately describe the interactions between atoms in biomolecules. nih.gov Such studies on related modified nucleosides like N6-methyladenosine (m6A) have been used to refine force field parameters to better match experimental data. researchgate.netnih.govsissa.it

Quantum chemical methods, such as the Perturbative Configuration Interaction using Localized Orbitals (PCILO) method, have been used to study the conformational preferences of t6A and its derivatives. These calculations have indicated that the threonylcarbamoyl substituent preferentially orients away from the imidazole (B134444) moiety of the adenine ring. nih.gov This "distal" conformation is stabilized by an intramolecular hydrogen bond between the amino acid's N-H group and the N1 atom of the adenine base. nih.gov These computational approaches are valuable for interpreting experimental data from techniques like NMR and for generating hypotheses about how the conformation of t6A influences its recognition by enzymes and its role in translation.

Current Research Challenges and Future Directions

Elucidation of Remaining Molecular Mechanisms in N6-(N-Threonylcarbonyl)adenosine Regulation

The biosynthesis of t6A is a multi-step process that has been largely elucidated, involving a core set of enzymes that show kingdom-specific variations. nih.govtandfonline.com In eukaryotes, the process begins with the synthesis of the intermediate threonyl-carbamoyl-AMP (TC-AMP) by the enzymes Tcs1 (YrdC) and Tcs2 (Sua5). nih.gov This intermediate's threonyl-carbamoyl moiety is then transferred to adenosine (B11128) 37 of the target tRNA. While the key enzymatic players have been identified, a complete understanding of the regulatory intricacies of this pathway is still forthcoming. oup.comnih.gov

A primary challenge is to unravel the precise molecular mechanisms that govern the activity and specificity of the t6A synthesis machinery. For instance, while it is known that the KEOPS complex is essential for t6A biosynthesis in Archaea and Eukarya, the exact role of each subunit in the catalytic process and how their activities are coordinated remains an area of active research. oup.comnih.govnih.gov Furthermore, the mechanisms by which the t6A-synthesizing enzymes recognize and select their specific tRNA substrates are not fully understood. It is hypothesized that both the sequence and structural features of the tRNA anticodon loop are critical determinants for this recognition. nih.govoup.com

Key Unresolved Questions in t6A Regulation:

Research QuestionSignificance
How is the expression and activity of t6A biosynthetic enzymes regulated in response to cellular needs?Understanding this will provide insights into how cells modulate translational fidelity and efficiency.
What are the specific structural determinants on tRNA molecules that are recognized by the t6A synthesis machinery?This knowledge is crucial for predicting which tRNAs are modified and for understanding the specificity of the process. oup.com
How do the different subunits of the KEOPS complex cooperate to catalyze t6A formation? nih.govnih.govElucidating the cooperative mechanism will provide a complete picture of this essential enzymatic complex.
Are there additional, as-yet-unidentified factors that influence the efficiency and regulation of t6A biosynthesis?The discovery of new factors could reveal novel layers of control in this fundamental cellular process.

Future research will likely employ a combination of structural biology, in vitro reconstitution assays, and advanced genetic techniques to address these questions. Determining the high-resolution structures of the t6A synthesis enzymes in complex with their tRNA substrates will be pivotal in understanding the molecular basis of substrate recognition and catalysis.

Interplay with Other tRNA Modifications and Regulatory Networks

The modification of tRNA is a complex and highly regulated process, with over 100 different types of modifications identified to date. tandfonline.comresearchgate.net These modifications often influence one another in a hierarchical or interdependent manner, creating a complex regulatory network that fine-tunes tRNA function. The interplay between t6A and other tRNA modifications is an emerging area of research with significant implications for understanding the global regulation of translation.

Evidence suggests that the presence of t6A can influence the efficiency of other modification events on the same tRNA molecule. For example, in bacteria, the t6A modification enhances the formation of lysidine (B1675763) at position 34 of tRNAIleCAU. nih.govmicrobialcell.com This "modification circuitry," where one modification acts as a determinant for another, highlights the interconnectedness of the tRNA modification landscape. nih.gov

In yeast, parallels have been drawn between the phenotypes associated with deficiencies in t6A and those seen in mutants of the 5-methoxycarbonylmethyluridine (B127866) (mcm⁵U) and its thiolated derivative (mcm⁵s²U) pathways. nih.gov Both t6A and mcm⁵s²U modify tRNALysUUU, and both are found on tRNAArgUCU. nih.gov While studies have shown that t6A and mcm⁵s²U are not determinants for each other's formation, their shared impact on cellular growth and function suggests a potential convergence in their downstream effects or a coordinated regulation in response to specific cellular signals. nih.govmicrobialcell.com

Examples of Interplay between t6A and Other Modifications:

Interacting ModificationtRNAOrganismObserved Effect
Lysidine (k²C)tRNAIleCAUBacteriat6A at position 37 promotes the formation of lysidine at position 34. nih.govmicrobialcell.com
Wybutosine (B12426080) (yW)tRNAPheYeast to HumanThe formation of wybutosine at position 37 is dependent on prior modifications, including 2'-O-methylation at C32, indicating a conserved modification hierarchy. nih.govmicrobialcell.com
N6-methyl-N6-threonylcarbamoyl adenosine (m⁶t⁶A)tRNA-ThrEscherichia colit6A is a precursor for the formation of m⁶t⁶A, a modification that further enhances decoding efficiency. researchgate.net

Future investigations will need to employ systems-level approaches, such as quantitative mass spectrometry-based modification profiling and ribosome profiling, to systematically map the crosstalk between t6A and other tRNA modifications. Understanding these intricate relationships will be crucial for deciphering how the cell integrates various signals to modulate the translational landscape.

Development of Novel Methodologies for Comprehensive Analysis

The study of tRNA modifications like t6A has been historically challenging due to their complex chemical nature and the difficulty in their detection and quantification. The development of sensitive and high-throughput analytical methods is therefore a critical area of ongoing research.

Traditional methods for tRNA modification analysis often involve the digestion of tRNA into nucleosides followed by separation using techniques like high-performance liquid chromatography (HPLC) and identification by mass spectrometry (MS). nih.gov While powerful, these methods can be laborious and may not provide information about the modification status of individual tRNA species within a complex mixture.

More recent advancements have focused on developing methods for the direct sequencing of tRNA molecules, which can provide information about the identity and location of modifications in a single experiment. However, many modifications, including t6A, can block the reverse transcriptase enzyme used in these sequencing methods, leading to signal drop-off and incomplete reads.

To overcome these challenges, researchers are exploring a variety of innovative approaches:

Chemical Derivatization: Specific chemical reactions can be used to alter the properties of modified nucleosides, making them more amenable to analysis. For example, the carboxyl group of t6A can be modified with fluorescent tags or other reagents to facilitate its detection. nih.govnih.govoup.com

Antibody-Based Methods: The development of antibodies that specifically recognize t6A could enable the development of sensitive immunoassays for its detection and quantification.

Nanopore Sequencing: This emerging technology has the potential to directly read the sequence of RNA molecules, including their modifications, as they pass through a nanoscale pore. The distinct electrical signal generated by each nucleoside, including modified ones, could allow for their direct identification.

Mass Spectrometry-Based Fragmentation Analysis: Sophisticated mass spectrometry techniques can be used to fragment tRNA molecules and analyze the resulting pieces, allowing for the precise localization of modifications.

The development of a cyclic form of t6A (ct6A), a hypermodified version with an oxazolone (B7731731) ring, has added another layer of complexity to the analysis. nih.gov Specific analytical methods are required to distinguish between t6A and ct6A and to understand their respective roles in translation.

Exploration of this compound's Role in Stress Response

Recent research has highlighted the dynamic nature of tRNA modifications, revealing that their levels can change in response to various cellular stresses, such as nutrient deprivation, oxidative stress, and exposure to toxins. nih.govexlibrisgroup.com This has led to the concept of "tRNA modification tunable transcripts" (MoTTs), which are specific mRNAs whose translation is regulated by the modification status of the tRNA pool. nih.govmicrobialcell.com

The t6A modification appears to be a key player in the cellular stress response. There is evidence to suggest that t6A levels can act as a sensor for nutrient availability, particularly for the amino acid threonine, which is a direct precursor for its biosynthesis. nih.gov A decline in t6A levels, potentially triggered by nutrient limitation, can lead to a decrease in the activity of the master growth regulator TORC1, thereby slowing down cell growth and conserving resources. nih.gov

Furthermore, the absence or reduction of t6A can lead to codon-specific ribosome pausing, particularly at ANN codons. nih.gov This pausing can, in turn, trigger broader stress response pathways. For instance, in yeast, mutations in the t6A biosynthesis pathway have been shown to increase the translation of the general amino acid control protein GCN4, a key transcription factor in the response to amino acid starvation. nih.govmicrobialcell.com

The role of t6A in the stress response is likely multifaceted, involving not only the direct impact on the translation of specific codons but also the indirect effects on global translation and cell signaling pathways. Future research in this area will focus on:

Quantifying the changes in t6A levels in response to a wide range of stressors.

Identifying the specific MoTTs that are regulated by t6A under different stress conditions.

Elucidating the signaling pathways that connect t6A status to the activation of stress response networks.

Investigating the role of t6A in maintaining protein homeostasis (proteostasis) under stressful conditions.

Understanding how t6A contributes to the cellular stress response will provide valuable insights into how cells adapt to and survive in challenging environments.

Q & A

Basic Research Questions

Q. How can researchers differentiate N6-(N-Threonylcarbonyl)adenosine from structurally similar adenosine derivatives in analytical workflows?

  • Methodology : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) to resolve structural analogs based on retention times and fragmentation patterns. For example, this compound (CAS 24719-82-2) can be distinguished from N6-Succinyl Adenosine (CAS 4542-23-8) via carboxyl-group reactivity or isotopic labeling (e.g., N6-Succinyl Adenosine-D3 for tracer studies) . Confirm identity using nuclear magnetic resonance (NMR) spectroscopy, focusing on the threonylcarbamoyl moiety’s unique proton signals (~6.5–7.5 ppm for amide protons) .

Q. What are the recommended storage conditions to maintain the stability of this compound in laboratory settings?

  • Methodology : Store lyophilized samples at –20°C in airtight, light-protected containers to prevent hydrolysis of the carbamoyl bond. For aqueous solutions, adjust pH to neutral (6.5–7.5) and avoid repeated freeze-thaw cycles. Degradation can be monitored via UV spectroscopy (λmax ~260 nm for adenosine derivatives) and compared against reference standards .

Q. Which experimental techniques are optimal for quantifying this compound in biological matrices?

  • Methodology : Employ isotope-dilution mass spectrometry (ID-MS) with deuterated internal standards (e.g., N6-Succinyl Adenosine-D3) for precision. Solid-phase extraction (SPE) using mixed-mode cartridges (e.g., C18 with ion-exchange resins) improves recovery rates from complex samples like cell lysates or tRNA hydrolysates . Validate methods per ICH guidelines for sensitivity (LOQ < 1 nM) and linearity (R² > 0.99) .

Advanced Research Questions

Q. How can the carboxyl group of this compound be selectively modified for functionalization studies?

  • Methodology : React with water-soluble carbodiimides (e.g., EDC) at pH 4.0 and 20°C to activate the carboxyl group, followed by amine coupling (e.g., ethylenediamine or glycine ethyl ester). Monitor reaction progress via UV spectroscopy (shift in λmax due to amide formation) and confirm products using ¹H-NMR (disappearance of carboxyl proton at ~12 ppm). Note that 5'-AMP reacts 100x slower under these conditions, enabling selective modification .

Q. What computational approaches are suitable for predicting the interaction of this compound with biological targets like tRNA-modifying enzymes?

  • Methodology : Perform molecular dynamics (MD) simulations over 50+ ns to assess binding stability. Use root-mean-square deviation (RMSD) analysis to track conformational changes; for example, TNF-α complexes with adenosine analogs showed RMSD fluctuations >7 Å, indicating dynamic interactions . Pair with docking software (e.g., AutoDock Vina) to identify key binding residues, validated by mutagenesis studies .

Q. How does this compound influence tRNA stability and translational fidelity in prokaryotic vs. eukaryotic systems?

  • Methodology : Use knockout strains (e.g., Δtcd1 in yeast) to study tRNA modification loss. Quantify misincorporation rates via luciferase reporter assays with near-cognate codons. Compare thermal denaturation profiles (Tm) of modified vs. unmodified tRNAs using circular dichroism (CD) spectroscopy. Studies in Bacillus subtilis suggest the modification stabilizes anticodon loops under stress .

Methodological Considerations

  • Contradictions in Data : While reports rapid carboxyl-group modification at pH 4, emphasizes neutral pH for compound stability. Researchers should optimize reaction conditions based on target functional groups and downstream applications.
  • Safety Protocols : Use PPE (gloves, masks) and fume hoods during synthesis due to potential irritant properties of carbodiimides .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。